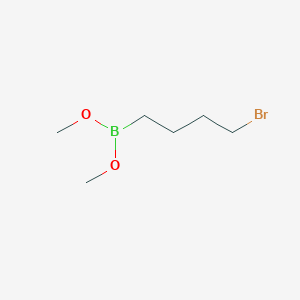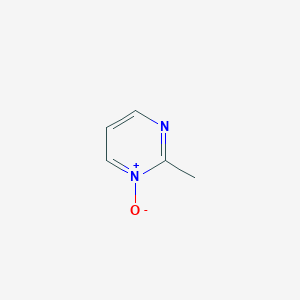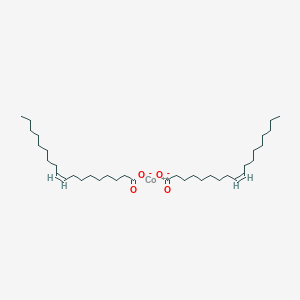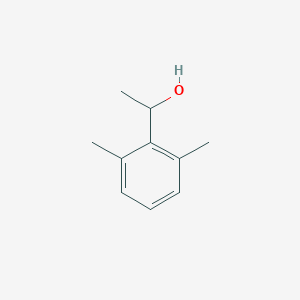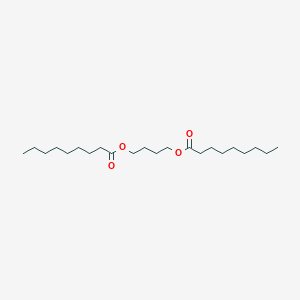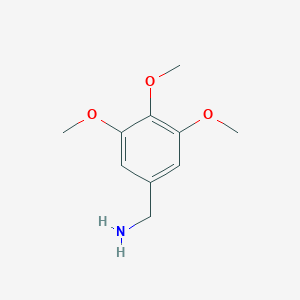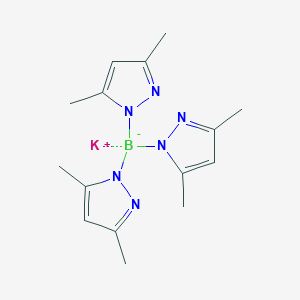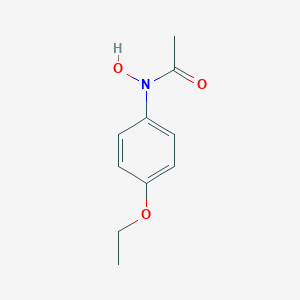
N-Hydroxyphenacetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyphenacetin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry. It is a derivative of phenacetin, a popular pain-relieving drug that was banned due to its harmful side effects. N-Hydroxyphenacetin is synthesized through a complex process involving several chemical reactions, and its mechanism of action is not yet fully understood.
Wirkmechanismus
The mechanism of action of N-Hydroxyphenacetin is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells.
Biochemische Und Physiologische Effekte
N-Hydroxyphenacetin has been shown to have several biochemical and physiological effects. It can induce DNA damage in cancer cells, leading to their death. It can also inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to increased drug efficacy. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hydroxyphenacetin has several advantages and limitations when used in lab experiments. Its anti-cancer properties make it a promising candidate for the development of new cancer therapies. However, its complex synthesis method and the need for specialized equipment and expertise make it challenging to produce in large quantities. Additionally, its potential toxicity and lack of understanding of its mechanism of action make it difficult to use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of N-Hydroxyphenacetin. One potential area of focus is the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to understand its mechanism of action and potential side effects. It may also be useful in the development of new organic compounds and reagents for use in organic chemistry reactions. Overall, N-Hydroxyphenacetin has significant potential in various fields and warrants further investigation.
Synthesemethoden
The synthesis of N-Hydroxyphenacetin involves several steps, starting with the reaction of p-nitrophenol with acetic anhydride to produce p-nitrophenacetin. The resulting compound is then reduced using iron powder to yield phenacetin. Next, phenacetin is reacted with hydroxylamine hydrochloride and sodium acetate to produce N-Hydroxyphenacetin. The final product is purified using recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-Hydroxyphenacetin has several potential applications in scientific research, particularly in the fields of medicine and chemistry. It has been shown to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. It can also be used as a reagent in organic chemistry reactions, including the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
19315-64-1 |
|---|---|
Produktname |
N-Hydroxyphenacetin |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-7,13H,3H2,1-2H3 |
InChI-Schlüssel |
GPMYDZBSYQUDJZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)O |
Andere CAS-Nummern |
19315-64-1 |
Synonyme |
N-hydroxyphenacetin N-hydroxyphenacetin, 1-(14)C-labeled cpd N-hydroxyphenacetin, 2-hydroxy isomer N-hydroxyphenacetin, 3-hydroxy isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




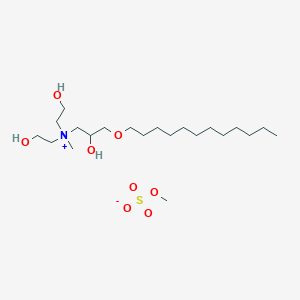
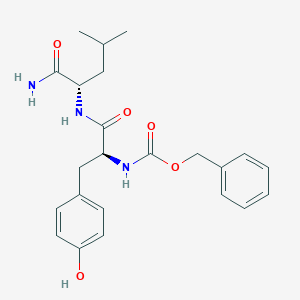

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
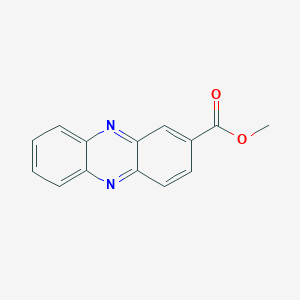
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
